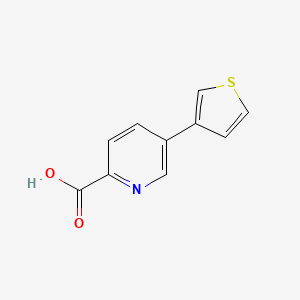

5-(Thiophen-3-YL)picolinic acid

Description

Properties

IUPAC Name |

5-thiophen-3-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-2-1-7(5-11-9)8-3-4-14-6-8/h1-6H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCWFZPQPHIMHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C2=CSC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Coupling of Methyl 3-Bromopicolinate with Thiophen-3-Ylacetylene

Methyl 3-bromopicolinate reacts with thiophen-3-ylacetylene under Sonogashira conditions to form the alkyne intermediate. The reaction employs PdCl₂(PPh₃)₂ (5 mol%) and CuI (6 mol%) in anhydrous diisopropylamine at 70°C for 15 hours. Key parameters include:

Hydrolysis to Picolinic Acid

The methyl ester intermediate undergoes hydrolysis to yield the carboxylic acid. Treatment with NaOH (6 M aqueous) at 50°C for 2 hours achieves near-quantitative conversion. For acid-sensitive substrates, alternative workups using HCl (3 M aqueous) are recommended.

Palladium-Catalyzed Cross-Coupling of Silanolates

Alkali metal silanolates offer a robust platform for palladium-mediated couplings. This method, adapted from cross-coupling protocols for π-rich heterocycles, involves:

Synthesis of 2-Picolinylsilanolate

2-Picolinic acid is converted to its silanolate salt via reaction with NaOt-Bu in tetrahydrofuran (THF). The silanolate intermediate is isolated as a stable solid, enabling precise stoichiometric control.

Coupling with 3-Bromothiophene

The silanolate reacts with 3-bromothiophene using Pd(OAc)₂ (2 mol%) and SPhos ligand (4 mol%) in dioxane at 100°C. This method avoids competing protodehalogenation, a common issue in Suzuki-Miyaura couplings.

Hydrolysis of Nitrile or Ester Precursors

Hydrolysis represents a direct route to carboxylic acids from nitriles or esters. For this compound, this method requires pre-functionalized nitrile intermediates.

Nitrile Hydrolysis

2-Cyanopyridine derivatives bearing thiophen-3-yl groups are hydrolyzed using Ag/ZnO/graphene nanocomposites (1 wt%) in a MeOH:H₂O (1:1) mixture at room temperature. Yields range from 70–85%, with no racemization observed at adjacent stereocenters.

Ester Hydrolysis

Methyl 5-(thiophen-3-yl)picolinate undergoes saponification with NaOH (3 M aqueous) at reflux. This method is less favored due to side reactions in electron-deficient aryl systems.

Comparative Analysis and Optimization

Efficiency and Scalability

Scientific Research Applications

Chemistry

5-(Thiophen-3-YL)picolinic acid serves as a crucial precursor in the synthesis of complex heterocyclic compounds. Its ability to form stable metal complexes makes it useful in coordination chemistry.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing more complex organic molecules. |

| Coordination Chemistry | Acts as a ligand for transition metals, facilitating studies on metal-ligand interactions. |

Biology

The compound has shown potential as a ligand in biochemical studies, particularly involving zinc finger proteins (ZFPs). It can modulate biological pathways, influencing cellular processes such as apoptosis and immune response.

Mechanism of Action:

- Target Interaction: Binds to ZFPs, disrupting their function by altering zinc binding.

- Biological Effects: Exhibits anti-viral properties and may enhance immune responses when combined with cytokines like interferon-gamma.

Medicine

Research is ongoing into the therapeutic potential of this compound, particularly in the development of anti-inflammatory and anticancer drugs.

| Study Focus | Findings |

|---|---|

| Anti-inflammatory Effects | Demonstrated inhibition of inflammatory cytokines in vitro. |

| Anticancer Activity | Showed potential to inhibit cancer cell proliferation through modulation of ZFPs. |

Industry

The unique electronic properties of this compound have led to its application in the development of organic semiconductors and advanced materials.

Industrial Applications:

- Organic Light Emitting Diodes (OLEDs)

- Corrosion Inhibitors

- Advanced Material Development

Case Studies

-

Anti-Cancer Research:

A study investigated the effects of this compound on various cancer cell lines, demonstrating significant inhibition of cell growth at specific concentrations. The mechanism was linked to its interaction with ZFPs involved in cell cycle regulation. -

Coordination Chemistry:

Research illustrated how this compound forms stable complexes with transition metals, enhancing catalytic activity in organic reactions. These findings support its use as a chelating agent in industrial applications.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-YL)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The thiophene ring can engage in π-π interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Compounds :

- 5-(Thiophen-2-YL)picolinic acid (CAS 99568-12-4, C₁₀H₇NO₂S): Differs in the position of the thiophene substitution (2- vs. 3-yl). This positional isomerism may alter electronic properties and binding affinities in biological systems.

Table 1: Thiophene-Substituted Picolinic Acid Derivatives

| Compound | Molecular Formula | Molecular Weight | Key Substituent |

|---|---|---|---|

| 5-(Thiophen-3-YL)picolinic acid | C₁₀H₇NO₂S | 205.2 | Thiophene-3-yl |

| 5-(Thiophen-2-YL)picolinic acid | C₁₀H₇NO₂S | 205.2 | Thiophene-2-yl |

| 5-(5-Formylthiophen-2-YL) | C₁₁H₇NO₃S | 233.2 | 5-Formylthiophene-2-yl |

| 5-(5-Acetylthiophen-2-YL) | C₁₂H₉NO₃S | 247.3 | 5-Acetylthiophene-2-yl |

Phenyl-Substituted Picolinic Acid Analogs

Key Compounds :

- 5-(4-Butylphenyl)picolinic acid (qy17) and 5-(4-tert-Butylphenyl)picolinic acid (qy20) : These Fusaric acid analogs, synthesized via Suzuki coupling, exhibit distinct biological profiles. qy17 demonstrates superior antibacterial activity against Enterococcus faecium (MIC = 8 μg/mL) compared to qy20 (MIC = 32 μg/mL). The linear butyl group in qy17 enhances solubility and stability relative to the bulky tert-butyl group in qy20, highlighting the impact of alkyl chain topology on bioactivity .

- 5-(4-Methylphenyl)picolinic acid : The methyl group improves lipophilicity, which may influence membrane permeability in antimicrobial applications .

Table 2: Phenyl-Substituted Picolinic Acid Analogs

| Compound | Molecular Formula | Key Substituent | MIC (μg/mL) | Solubility |

|---|---|---|---|---|

| qy17 | C₁₆H₁₇NO₂ | 4-Butylphenyl | 8 | High |

| qy20 | C₁₇H₁₉NO₂ | 4-tert-Butylphenyl | 32 | Moderate |

| 5-(4-Methylphenyl)picolinic acid | C₁₃H₁₁NO₂ | 4-Methylphenyl | N/A | Moderate |

Functionalized Picolinic Acid Derivatives

Key Compounds :

Table 3: Functionalized Derivatives

| Compound | Molecular Formula | Functional Group | Key Application |

|---|---|---|---|

| 6-(1H-Tetrazol-5-YL)picolinic acid | C₇H₅N₅O₂ | Tetrazole | Metallo-β-lactamase inhibition |

| 5-(3-Pyrrolidinylcarbonylphenyl)picolinic acid | C₁₇H₁₆N₂O₃ | Pyrrolidinylcarbonyl | Undisclosed (structural complexity suggests drug design) |

Mechanistic and Property-Based Insights

- In contrast, alkylphenyl substituents (e.g., qy17) prioritize hydrophobic interactions .

- Solubility and Stability : Linear alkyl chains (e.g., butyl in qy17) improve aqueous solubility compared to branched (tert-butyl) or bulky groups (pyrrolidinylcarbonyl), which may compromise drug-like properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(Thiophen-3-YL)picolinic acid, and what methodological considerations are critical for optimizing yield?

- Answer : The synthesis likely involves cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the thiophene moiety to the picolinic acid core. For example, palladium-catalyzed coupling (e.g., Sonogashira or Suzuki-Miyaura) is widely used for aryl-aryl bond formation . Key considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki coupling.

- Reaction conditions : Temperature control (80–120°C), inert atmosphere, and base selection (e.g., K₂CO₃ or Et₃N).

- Purification : Column chromatography or recrystallization to isolate the product.

- Yield optimization : Monitor reaction progress via TLC or HPLC, and adjust stoichiometry of boronic acid derivatives (thiophene-3-boronic acid) relative to halogenated picolinic acid precursors.

Q. How should researchers characterize the structural and electronic properties of this compound?

- Answer : Use a combination of spectroscopic and computational methods:

- NMR spectroscopy : ¹H/¹³C NMR to confirm regioselectivity of the thiophene-picolinic acid linkage .

- Mass spectrometry (HRMS) : Validate molecular weight and purity.

- X-ray crystallography : Resolve crystal structure for bond-length analysis and intermolecular interactions (if single crystals are obtainable).

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to guide applications in materials science or coordination chemistry .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Follow general guidelines for handling aromatic heterocycles:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation risks.

- Waste disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can this compound be utilized in the design of metal-organic frameworks (MOFs) or coordination polymers?

- Answer : The compound’s pyridine and thiophene groups act as Lewis basic sites for metal coordination (e.g., Zn²⁺, Cu²⁺). Methodological steps include:

- Ligand screening : Test binding affinity via titration experiments (UV-Vis, fluorescence quenching).

- MOF synthesis : Combine with metal salts (e.g., Zn(NO₃)₂) under solvothermal conditions.

- Characterization : Analyze porosity (BET surface area) and stability (TGA/DSC) for applications in catalysis or gas storage .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

- Answer : Address discrepancies through:

- Orthogonal validation : Compare DFT-predicted reaction pathways with kinetic studies (e.g., stopped-flow spectroscopy).

- Solvent effects : Re-run calculations incorporating explicit solvent models (e.g., PCM in Gaussian) to refine activation energies.

- Isotopic labeling : Use ²H or ¹³C isotopes to trace mechanistic pathways in catalytic cycles .

Q. How does the thiophene substituent influence the compound’s biological activity, and what assays are suitable for testing this?

- Answer : The thiophene ring may enhance lipophilicity or target-specific interactions (e.g., enzyme inhibition). Recommended assays:

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays.

- Cellular uptake : Quantify intracellular concentrations via LC-MS in cell lines (e.g., HEK293).

- Binding studies : Use SPR or ITC to measure affinity for biological targets (e.g., proteins or DNA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.